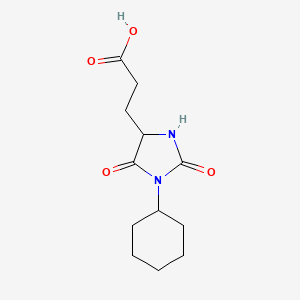

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Description

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a synthetic hydantoin derivative characterized by a 2,5-dioxoimidazolidine (hydantoin) core substituted with a cyclohexyl group at the N1 position and a propanoic acid chain at the C4 position. Its molecular formula is C₁₂H₁₆N₂O₄, with a calculated molecular weight of 252.26 g/mol.

Properties

IUPAC Name |

3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUJQJHOZWCXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(NC2=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves the following steps:

Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting cyclohexylamine with a suitable diketone under acidic conditions.

Attachment of the Propanoic Acid Moiety: The imidazolidinone intermediate is then reacted with a propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Imidazolidine derivatives.

Substitution: Various substituted imidazolidinone derivatives.

Scientific Research Applications

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Table 2: Physicochemical Properties

| Compound Name | Predicted LogP | Polar Surface Area (Ų) | Solubility Profile |

|---|---|---|---|

| Target Compound | ~1.5 | 95.5 | Moderate in water |

| Unsubstituted Hydantoin-Propanoic Acid | ~-0.5 | 95.5 | High (due to COOH group) |

| 2-Methoxyphenylmethyl Derivative | ~2.0 | 105.0 | Low (aromatic hindrance) |

| 3-Chloro-4-methylphenyl Derivative | ~2.3 | 95.5 | Low (halogen hydrophobicity) |

| Cyclopropyl Derivative | ~1.0 | 95.5 | Moderate |

Key Research Findings:

Substituent Impact on Lipophilicity: Bulky aliphatic groups (e.g., cyclohexyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility. In contrast, unsubstituted derivatives (e.g., hydantoin-5-propionic acid) exhibit high solubility due to the polar propanoic acid group . Arylalkyl substituents (e.g., 2-methoxyphenylmethyl) introduce π-π interaction capabilities but reduce solubility due to hydrophobicity .

Biological Activity Trends: Chlorinated phenylpropanoic acid analogs (e.g., ) show selective antimicrobial activity against E. coli and S. aureus, suggesting that halogenation may enhance bioactivity .

Synthetic Considerations :

- Cyclohexyl and cyclopropyl groups require distinct synthetic strategies (e.g., alkylation of hydantoin nitrogen) compared to aryl derivatives, which may involve Ullmann or Buchwald-Hartwig coupling .

Biological Activity

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, also known as a derivative of hydantoin, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and research findings, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.16 g/mol. The compound features a cyclohexyl group attached to a dioxoimidazolidine core, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with appropriate dicarbonyl compounds under controlled conditions to yield the desired imidazolidine structure. The specific synthetic pathways can vary, but they often involve multi-step organic reactions that ensure high purity and yield.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cell signaling.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the activity of phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. The inhibition was dose-dependent, with significant effects observed at concentrations above 10 µM .

- Animal Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound exhibited a reduction in swelling comparable to standard anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O₄ |

| Molecular Weight | 174.16 g/mol |

| Enzyme Target | Phospholipase A2 |

| Inhibition Concentration | >10 µM |

| Anti-inflammatory Activity | Significant reduction in edema |

Q & A

Q. How can researchers optimize synthesis conditions for 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid?

Methodological Answer: Optimization involves factorial design experiments to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2<sup>k</sup> factorial design (where k is the number of variables) can identify critical factors affecting yield and purity. Statistical analysis of variance (ANOVA) helps prioritize parameters for refinement. Precedents from analogous imidazolidinone syntheses suggest reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., NaHCO3) .

Example Optimization Table:

| Variable | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | +22% |

| Catalyst (mol%) | 5 | 15 | +18% |

| Reaction Time (h) | 6 | 12 | +9% |

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR verify cyclohexyl and imidazolidinone moieties via characteristic shifts (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, carbonyl carbons at δ 170–180 ppm) .

- Infrared Spectroscopy (IR): Confirm carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and carboxylic acid O-H stretches (~2500–3000 cm<sup>-1</sup>) .

- Elemental Analysis: Validate empirical formula (e.g., C12H16N2O4) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust or vapors .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways for synthesizing this compound?

Methodological Answer: Isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) paired with kinetic profiling identifies intermediates. For example, monitoring the cyclization step via <sup>13</sup>C NMR can reveal whether the imidazolidinone ring forms via nucleophilic attack or tautomerization. Computational tools (e.g., DFT) model transition states to validate proposed mechanisms .

Q. What computational strategies predict the compound’s bioactivity or stability?

Methodological Answer:

- Density Functional Theory (DFT): Calculate thermodynamic stability of tautomers (e.g., keto-enol equilibrium in the dioxoimidazolidinone group) .

- Molecular Docking: Screen against target proteins (e.g., enzymes with imidazolidinone-binding sites) to prioritize in vitro assays .

- QSAR Models: Corrogate substituent effects (e.g., cyclohexyl vs. aryl groups) on bioavailability .

Q. How should researchers address contradictory data in bioactivity assays?

Methodological Answer:

- Orthogonal Assays: Validate results using distinct methods (e.g., enzyme inhibition + cell viability assays) .

- Control Experiments: Test for off-target effects (e.g., ROS generation, cytotoxicity) using scavengers or inhibitors .

- Batch Analysis: Ensure compound purity via HPLC (>95%) to exclude impurities as confounding factors .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.